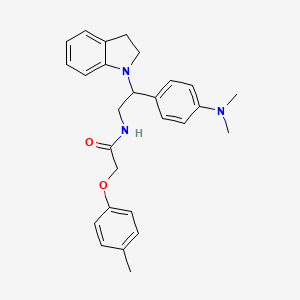

![molecular formula C18H20N2O4S B2403881 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-2-sulfonamide CAS No. 922036-65-5](/img/structure/B2403881.png)

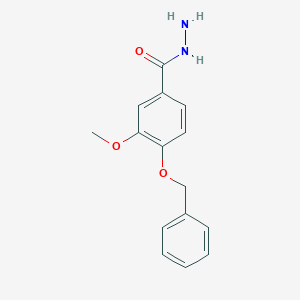

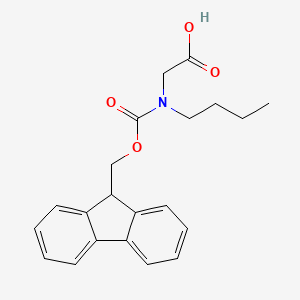

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-2-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-2-sulfonamide” is a synthetic compound1. It has a molecular formula of C18H20N2O4S and a molecular weight of 360.431.

Synthesis Analysis

The synthesis of this compound is not explicitly mentioned in the available resources. However, it belongs to the dibenzo[b,f][1,4]oxazepine class of chemicals2, which suggests that it might be synthesized using methods common to this class of compounds.Molecular Structure Analysis

The molecular structure of this compound is characterized by its molecular formula, C18H20N2O4S1. The exact structure would require more detailed information such as a structural diagram or a detailed description, which is not available in the current resources.

Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the available resources. Further research in scientific literature would be required for a comprehensive analysis of its chemical reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are characterized by its molecular formula, C18H20N2O4S, and its molecular weight, 360.431. More specific properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.科学的研究の応用

Synthesis and Derivative Formation

Asymmetric Alkynylation of Cyclic Imines : Research led by Ren, Wang, and Liu (2014) developed a method for asymmetric alkynylation of seven-membered cyclic imine dibenzo[b,f][1,4]oxazepines, facilitating the synthesis of optically active derivatives containing a carbon-carbon triple bond (Ren, Wang, & Liu, 2014).

Catalytic Enantioselective Reactions : Munck et al. (2017) reported a catalytic enantioselective aza-Reformatsky reaction with dibenzo[b,f][1,4]oxazepines, leading to the synthesis of chiral derivatives with excellent yields and enantioselectivities (Munck et al., 2017).

Formation of Novel Polycyclic Systems : Ukhin et al. (2011) synthesized novel fused pentacyclic systems involving dibenzo[b,f][1,4]oxazepines, expanding the potential applications of these compounds in complex molecule construction (Ukhin et al., 2011).

Potential Biological Applications

Carbonic Anhydrase Inhibitors : A study by Sapegin et al. (2018) highlighted the synthesis of [1,4]oxazepine-based primary sulfonamides, showing strong inhibition of human carbonic anhydrases, suggesting potential therapeutic applications (Sapegin et al., 2018).

Antimalarial and Antiproliferative Agents : El-Gilil (2019) synthesized N-ethyl-N-methylbenzenesulfonamide derivatives, demonstrating significant cytotoxic activity against human cell lines, indicating potential as antimicrobial and antiproliferative agents (El-Gilil, 2019).

Chemical Properties and Applications

Photophysical Properties : Petrovskii et al. (2017) examined the synthesis and photophysical properties of certain dibenzo[b,f][1,4]oxazepine derivatives, revealing strong blue emission in dichloromethane, which could have implications in materials science (Petrovskii et al., 2017).

Divergent Synthesis Approaches : Meng et al. (2020) developed a regioselective method for the synthesis of dibenzo[b,f][1,4]oxazepine derivatives, showcasing the versatility of these compounds in synthetic chemistry (Meng et al., 2020).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the available resources. It’s important to handle all chemicals with appropriate safety measures.

将来の方向性

The future directions for the use and study of this compound are not specified in the available resources. Given that it is a synthetic compound and belongs to the dibenzo[b,f][1,4]oxazepine class of chemicals2, it may have potential applications in various fields of research.

特性

IUPAC Name |

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)propane-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4S/c1-11(2)25(22,23)19-13-6-8-16-14(10-13)18(21)20(4)15-9-12(3)5-7-17(15)24-16/h5-11,19H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBXYHXHRSXAXBX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C(C)C)C(=O)N2C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-2-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

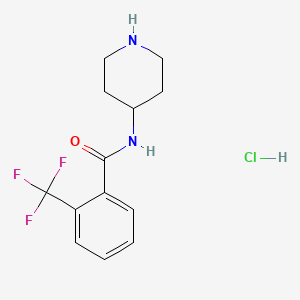

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3,4-diethoxybenzamide](/img/structure/B2403802.png)

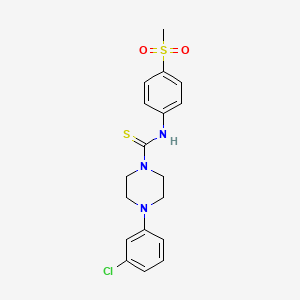

![Ethyl 4-({[2-(3-hydroxypropyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]carbonyl}amino)benzoate](/img/structure/B2403805.png)

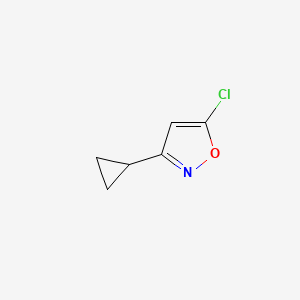

![4-Chloro-3-cyclopropyl-1H-pyrrolo[2,3-b]pyridine;hydrochloride](/img/structure/B2403806.png)

![1-(2-Bicyclo[2.2.1]heptanyl)propan-1-one](/img/structure/B2403808.png)

![benzyl 6-(2-fluorophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2403818.png)